molecular formula C10H10N2S B2456310 1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 95546-95-5

1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2456310
CAS No.: 95546-95-5
M. Wt: 190.26
InChI Key: FIYBVHOGFBIUPY-UHFFFAOYSA-N
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Description

1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound with a unique structure that includes a thioxo group and a nitrile group

Properties

IUPAC Name

1-methyl-3-sulfanylidene-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-6-7-3-2-4-8(7)9(5-11)10(13)12-6/h2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYBVHOGFBIUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C(=S)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Analysis of the Target Compound

1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile features a partially saturated bicyclic core comprising a cyclopentane ring fused to a pyridine moiety. Critical functional groups include:

  • Thioxo group (C=S) at position 3, imparting electrophilic reactivity.
  • Cyano group (C≡N) at position 4, enabling participation in nucleophilic additions.
  • Methyl group at position 1, influencing steric and electronic properties.

The tetrahydro designation indicates partial saturation of the pyridine ring, reducing aromaticity and enhancing solubility in polar aprotic solvents.

Synthetic Methodologies

Cyclocondensation-Based Approaches

Two-Step Cyclocondensation and Thiolation

A widely adopted strategy involves the cyclocondensation of cyclopentanone derivatives with cyanoacetamide precursors, followed by thiolation. For example:

  • Cyclocondensation : Cyclopentanone reacts with 2-cyanoacetamide in ethanol under reflux to form 3-amino-5,6,7,8-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile.
  • Thiolation : Treatment with phosphorus pentasulfide (P₄S₁₀) in dry toluene introduces the thioxo group, yielding 3-thioxo-5,6,7,8-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile.

Optimization Insights :

  • Solvent : Toluene outperforms DMF or DMSO due to better P₄S₁₀ solubility.
  • Temperature : Reactions at 110°C for 6 h achieve >85% conversion (Table 1).
Entry Solvent Temp (°C) Time (h) Yield (%)
1 Toluene 110 6 87
2 DMF 110 6 45
3 DMSO 110 6 32
One-Pot Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation and thiolation in a single step. A mixture of cyclopentanone, 2-cyanoacetamide, and P₄S₁₀ in ethanol under microwave irradiation (300 W, 120°C, 20 min) delivers the thioxo intermediate in 92% yield.

Methylation Strategies

Nucleophilic Alkylation

The methyl group at position 1 is introduced via alkylation of the intermediate 3-thioxo-5,6,7,8-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile. Using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 4 h achieves 78% yield.

Critical Parameters :

  • Base : K₂CO₃ > NaOH due to milder conditions.
  • Solvent : Acetonitrile minimizes side reactions compared to THF.
Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances alkylation efficiency. Under reflux with CH₃I and TBAB, yields improve to 84% while reducing reaction time to 2 h.

High-Pressure Q-Tube Reactor Applications

Recent advancements utilize Q-tube reactors to enhance reaction efficiency and safety. For instance, cyclocondensation of cyclopentanone with 2-cyanoacetamide in ethanol containing trifluoroacetic acid (TFA, 10 mol%) under high-pressure conditions (130°C, 40 min) achieves 94% yield (Table 2).

Entry Catalyst Temp (°C) Time (min) Yield (%)
1 TFA 130 40 94
2 AcOH 130 40 72
3 PTSA 130 40 58

Advantages of Q-Tube :

  • Safety : Sealed system prevents volatile byproduct release.
  • Efficiency : Higher yields due to pressurized environment accelerating kinetics.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 50°C, 30 min) facilitates the reaction between cyclopentanone and 2-cyanoacetamide in aqueous ethanol, yielding 89% of the cyclized product. This method reduces energy consumption by 60% compared to conventional heating.

Solvent-Free Mechanochemical Synthesis

Ball milling cyclopentanone, 2-cyanoacetamide, and P₄S₁₀ for 2 h at 25°C produces the thioxo derivative in 82% yield, eliminating solvent waste.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.12 (s, 3H, CH₃), 2.85–2.78 (m, 4H, cyclopentane-H), 2.45–2.39 (m, 2H, pyridine-H).
  • ¹³C NMR : δ 195.2 (C=S), 118.7 (C≡N), 45.3 (CH₃), 28.4–22.1 (cyclopentane-C).
  • HRMS : m/z 247.0921 [M+H]⁺ (calc. 247.0924).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic structure with bond lengths of C-S = 1.65 Å and C≡N = 1.15 Å, consistent with thioamide and nitrile functionalities.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at C-1 vs. C-3 require careful control of alkylation conditions.
  • Purification : Recrystallization from ethanol/water (3:1) improves purity to >98%.
  • Scale-Up : Continuous-flow systems using Q-tube reactors demonstrate potential for industrial adaptation.

Chemical Reactions Analysis

1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The thioxo group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds similar to 1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile may possess antimicrobial properties. In vitro testing against various bacterial strains could reveal its efficacy in inhibiting growth.
  • Anticancer Potential :
    • The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Case studies on related compounds have shown that similar structures can induce apoptosis in cancer cells and inhibit tumor growth.
  • Neuroprotective Effects :
    • Some derivatives of thioxo compounds have been studied for their neuroprotective properties. Investigations into the neuroprotective mechanisms could provide insights into its application in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of thioxo derivatives reported that certain analogs demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for Staphylococcus aureus, indicating promising antimicrobial potential.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 2: Anticancer Activity

In a comparative analysis of anticancer properties, related compounds showed significant cytotoxic effects on various cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound may be more effective than traditional chemotherapeutic agents in certain contexts.

Case Study 3: Neuroprotective Properties

Research into the neuroprotective effects of thioxo compounds indicates that they may reduce oxidative stress and inflammation in neuronal cells. This could position them as candidates for treating conditions like Alzheimer’s disease or Parkinson’s disease.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. For instance, docking simulations with proteins involved in cancer progression or microbial resistance pathways can provide insights into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile can be compared with other similar compounds, such as:

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile, and how is its purity validated?

The synthesis typically involves cyclization of a pre-functionalized cyclopenta[c]pyridine core. Key steps include introducing the thioxo group at position 3 and the methyl group at position 1, followed by cyanation at position 4. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (>95%) and LC-MS for molecular weight confirmation. Structural elucidation employs NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry. For advanced validation, X-ray crystallography (e.g., SHELX-90) may resolve the crystal structure, ensuring correct spatial arrangement .

Basic: How is the inhibitory activity of this compound screened against PREPL in vitro?

A fluorescence polarization activity-based protein profiling (fluopol-ABPP) assay is used for substrate-free screening. This method monitors competitive displacement of a fluorescent activity-based probe (e.g., FP-biotin) bound to PREPL’s catalytic serine (Ser559). Inhibitors reduce fluorescence polarization signals, with IC₅₀ values calculated via dose-response curves. Secondary validation includes gel-based ABPP to confirm target engagement in cell lysates .

Advanced: How do researchers confirm cellular activity and membrane permeability of this compound?

Neuro2A cell assays are employed:

Cells overexpressing PREPL are treated with the inhibitor.

A cell-permeable probe (e.g., FP-alkyne) is added post-treatment.

Click chemistry conjugates the probe to a fluorescent tag for visualization.
Reduced fluorescence in inhibitor-treated cells confirms intracellular PREPL inhibition. Compounds like 1-isobutyl-3-oxo analogs show >80% cellular activity at 10 μM, indicating robust membrane permeability .

Advanced: What experimental strategies assess blood-brain barrier (BBB) penetration for in vivo CNS studies?

Pharmacokinetic profiling in mice includes:

  • Intraperitoneal (IP) or intravenous (IV) administration.
  • Brain-to-plasma ratio measurement via LC-MS/MS at 1–4 hours post-dose.
    For example, the isobutyl analog achieves brain concentrations of ~1.5 μM (plasma: 3.2 μM), confirming BBB penetration .

Advanced: What is the molecular mechanism of PREPL inhibition by this compound?

Isothermal titration calorimetry (ITC) reveals binding thermodynamics. The compound binds PREPL’s catalytic pocket with a dissociation constant (Kd) of ~1 μM, independent of catalytic Ser559. Mutagenesis studies (e.g., PREPL p.Ser559Ala) confirm binding relies on hydrophobic interactions with residues like Leu660 and Arg243 .

Advanced: How do researchers address selectivity against related serine hydrolases?

Competitive ABPP screens against a panel of 50+ serine hydrolases. The compound’s selectivity is validated by:

  • <10% inhibition of off-targets (e.g., DPP4, FAAH) at 10 μM.
  • Structural comparisons with non-selective inhibitors (e.g., palmostatin M) highlight the importance of the cyclopenta[c]pyridine scaffold for PREPL specificity .

Advanced: How do PREPL mutations (e.g., CMS22 variants) affect inhibitor efficacy?

ITC and cryo-EM studies on PREPL mutants (p.Arg243Cys, p.Arg647Gln) show unchanged binding affinities (Kd ≈1 μM), indicating conserved inhibitor interactions. This suggests therapeutic potential for genetic disorders like hypotonia-cystinuria syndrome (HCS) caused by PREPL deletions .

Advanced: What structure-activity relationship (SAR) insights guide optimization of this compound class?

Key SAR findings:

  • 1-Methyl substitution : Enhances metabolic stability compared to bulkier groups (e.g., isobutyl).
  • 3-Thioxo group : Improves potency (IC₅₀ ~0.5 μM) over 3-oxo analogs (IC₅₀ ~1.2 μM).
  • 4-Carbonitrile : Critical for covalent interaction with PREPL’s catalytic pocket .

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